

Comparative Guide to Antibody Cross-Reactivity with ACTH (1-14) Fragment

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Compound of Interest

Compound Name: *Acth (1-14) tfa*

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For researchers in endocrinology, neuroscience, and drug development, the accurate detection of adrenocorticotrophic hormone (ACTH) and its fragments is crucial. The N-terminal fragment, ACTH (1-14), is a key bioactive peptide, and antibodies used in its detection must exhibit high specificity. This guide provides a comparative analysis of commercially available antibodies concerning their potential cross-reactivity with the ACTH (1-14) fragment, supported by experimental data and protocols.

Comparison of Anti-ACTH Antibodies

The selection of an appropriate antibody for the detection of the ACTH (1-14) fragment hinges on its epitope specificity. The following table summarizes commercially available antibodies with stated reactivity towards the N-terminal region of ACTH, making them potential candidates for binding to the 1-14 fragment.

Antibody Clone/Product	Manufacturer	Type	Immunogen /Stated Epitope	Reactivity with ACTH (1-14)	Notes
Clone 57 (or r57)	Bio-Rad, Merck (Sigma-Aldrich), Thermo Fisher Scientific	Monoclonal (Mouse) / Recombinant Monoclonal	Synthetic peptide of human ACTH (1-24)[1][2][3]	Expected High Reactivity	The immunogen fully contains the ACTH (1-14) sequence. Datasheets confirm reactivity with ACTH (1-24) and no cross- reactivity with C-terminal fragments like CLIP (ACTH 17-39).[1][2][4]
Clone AH26	Thermo Fisher Scientific	Monoclonal (Mouse)	Synthetic peptide corresponding to amino acids 1-24 of human ACTH[5]	Expected High Reactivity	The immunogen encompasses the ACTH (1-14) sequence, suggesting a high likelihood of cross- reactivity.
Polyclonal Anti-ACTH	Bio-Rad	Polyclonal (Rabbit)	Synthetic peptide corresponding to amino	Expected High Reactivity	Being a polyclonal, it is expected to recognize multiple

			acids 1-24 of ACTH[6]		epitopes within the 1-24 sequence, including those in the 1-14 region.
Clone ZM98	Thermo Fisher Scientific	Monoclonal (Mouse)	Synthetic peptide corresponding to amino acids 25-39 of human ACTH[7]	No Reactivity	The epitope is located at the C-terminus of ACTH, outside the 1-14 fragment.
Clone HAT C22	Santa Cruz Biotechnology	Monoclonal (Mouse)	Epitope corresponding to amino acids 18-39 of human ACTH[8]	No Reactivity	This antibody targets the C-terminal portion of ACTH and will not recognize the N-terminal 1-14 fragment.

Experimental Protocols

To quantitatively assess the cross-reactivity of a given antibody with the ACTH (1-14) fragment, a competitive ELISA is a standard and effective method.

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol is designed to determine the percentage of cross-reactivity of an antibody with the ACTH (1-14) fragment relative to its binding to the full-length ACTH (1-39) or the immunizing peptide (e.g., ACTH 1-24).

Materials:

- 96-well microplate
- Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., 1% BSA in PBS)
- Primary antibody to be tested
- ACTH (1-39) standard
- ACTH (1-14) fragment
- HRP-conjugated secondary antibody
- TMB substrate
- Stop Solution (e.g., 2 N H₂SO₄)
- Plate reader

Procedure:

- Coating: Coat the wells of a 96-well microplate with full-length ACTH (1-39) at a concentration of 1-10 µg/mL in Coating Buffer overnight at 4°C.
- Washing: Wash the plate three times with Wash Buffer.
- Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
- Washing: Repeat the wash step.
- Competitive Reaction:
 - Prepare serial dilutions of the ACTH (1-39) standard and the ACTH (1-14) fragment in Blocking Buffer.

- In separate tubes, mix a fixed, limiting concentration of the primary antibody with each dilution of the standards and fragments.
- Incubate these mixtures for 1-2 hours at room temperature.
- Transfer 100 µL of each mixture to the coated and blocked wells.
- Incubate for 1-2 hours at room temperature.
- Washing: Repeat the wash step.
- Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
- Washing: Repeat the wash step.
- Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a suitable color develops (typically 15-30 minutes).
- Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.
- Measurement: Read the absorbance at 450 nm using a plate reader.

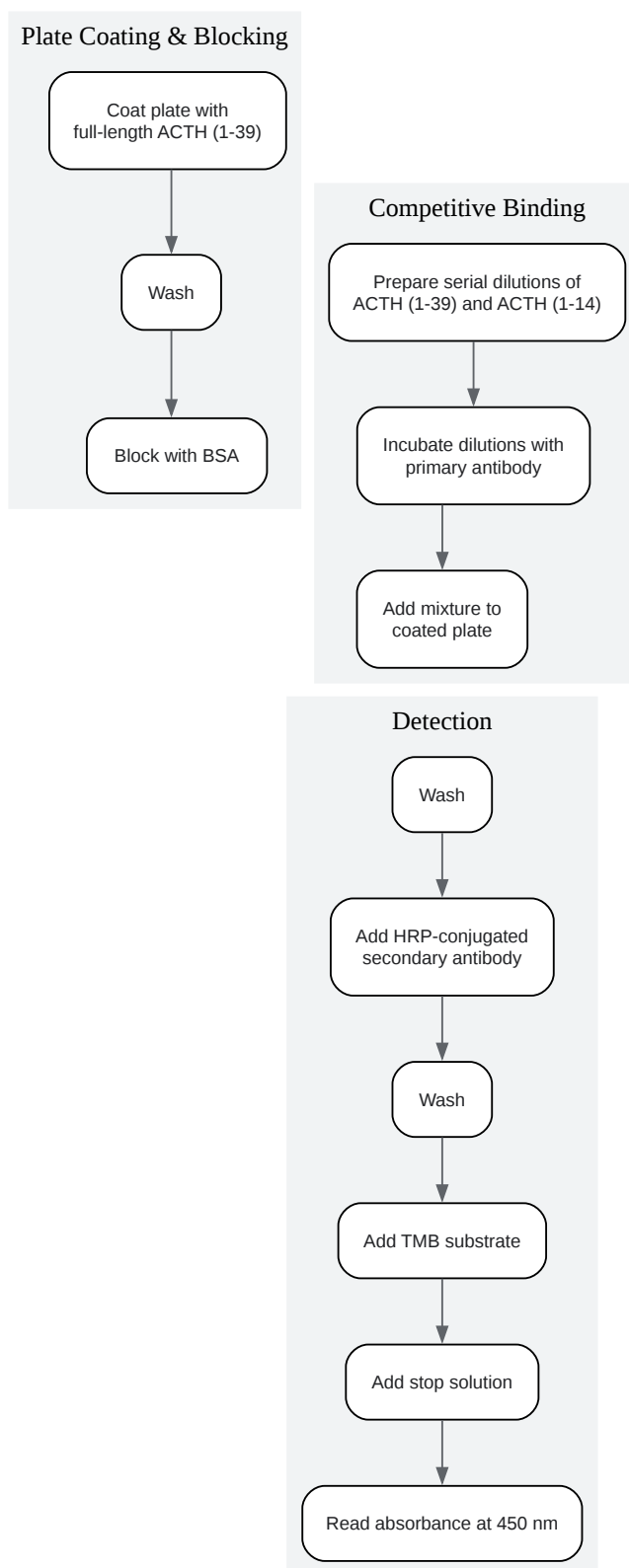
Data Analysis:

- Plot standard curves for both ACTH (1-39) and ACTH (1-14) with absorbance on the y-axis and concentration on the x-axis.
- Determine the concentration of each peptide that causes 50% inhibition of the maximal signal (IC₅₀).
- Calculate the percent cross-reactivity using the following formula:

$$\% \text{ Cross-Reactivity} = (\text{IC}_{50} \text{ of ACTH (1-39)} / \text{IC}_{50} \text{ of ACTH (1-14)}) * 100$$

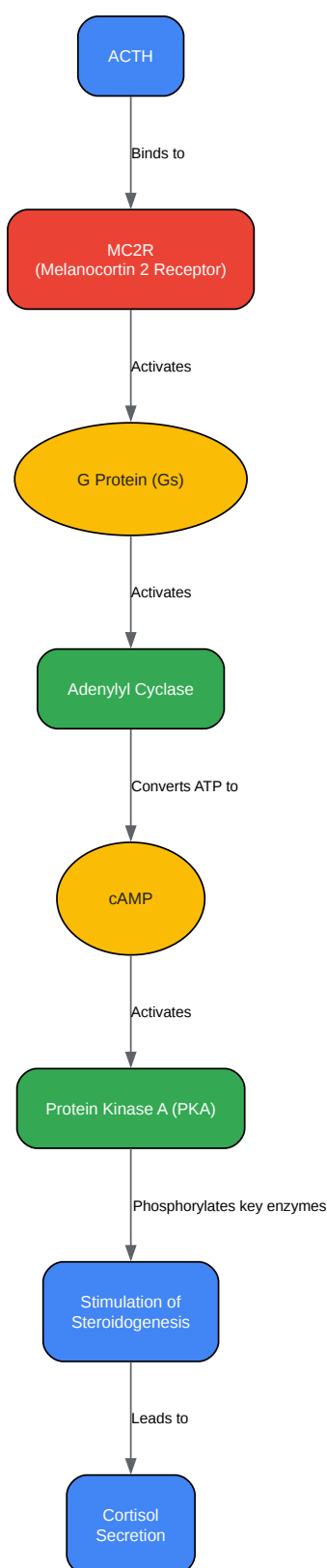
Visualizing Experimental Workflow and Signaling Pathways

To aid in the conceptualization of the experimental design and the biological context of ACTH, the following diagrams are provided.



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Competitive ELISA Workflow



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Simplified ACTH Signaling Pathway

This guide provides a starting point for researchers investigating the ACTH (1-14) fragment. While several commercially available antibodies are likely to cross-react with this fragment based on their immunogen, quantitative validation using a method such as competitive ELISA is essential for accurate and reliable results. The provided protocols and diagrams serve as a resource for designing and understanding these validation experiments.

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References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Anti-Adrenocorticotrophic Hormone Antibody, NT, clone 57 clone 57, Chemicon®, from mouse [sigmaaldrich.com]
- 3. ACTH (Adrenocorticotrophic Hormone) (Pituitary Marker) Monoclonal Antibody (r57) (5443-MSM6-P0) [thermofisher.com]
- 4. Anti-ACTH Antibody Clone 57 – enQUIRE BioReagents [enquirebio.com]
- 5. ACTH Monoclonal Antibody (AH26) (MA5-13455) [thermofisher.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. ACTH Monoclonal Antibody (ZM98) (Z2408MP) [thermofisher.com]
- 8. scbt.com [scbt.com]
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